Cas no 83094-62-6 (2-chloro-2,3-dihydro-1H-indene)

2-Chloro-2,3-dihydro-1H-indene is a chlorinated indane derivative with the molecular formula C9H9Cl. This compound features a fused bicyclic structure consisting of a benzene ring and a partially saturated five-membered ring, with a chlorine substituent at the 2-position. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The chloro group enhances reactivity, facilitating further functionalization via nucleophilic substitution or cross-coupling reactions. Its rigid indane scaffold also contributes to stereochemical control in synthetic applications. The compound is typically handled under inert conditions due to its sensitivity to moisture and air. Proper storage and handling are recommended to maintain stability.
2-chloro-2,3-dihydro-1H-indene structure
83094-62-6 structure
Product Name:2-chloro-2,3-dihydro-1H-indene
CAS No:83094-62-6
MF:C9H9Cl
MW:152.620761632919
CID:2357970
PubChem ID:12956164
Update Time:2025-10-28

2-chloro-2,3-dihydro-1H-indene Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-indan
    • 2-Chloroindan
    • 2-chloro-2,3-dihydro-1H-indene
    • 2-Chloro-2,3-dihydro-1H-indene (ACI)
    • Indan, 2-chloro- (7CI)
    • 2-chloroindane
    • 83094-62-6
    • 1H-Indene, 2-chloro-2,3-dihydro-
    • DTXSID90513891
    • SCHEMBL4378355
    • AKOS009995821
    • CS-0188445
    • Inchi: 1S/C9H9Cl/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2
    • InChI Key: YPGLZVBZKXOOSQ-UHFFFAOYSA-N
    • SMILES: ClC1CC2C(=CC=CC=2)C1

Computed Properties

  • Exact Mass: 152.0392780g/mol
  • Monoisotopic Mass: 152.0392780g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 0Ų

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2-chloro-2,3-dihydro-1H-indene Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: N,N′-Dimethylthiourea Solvents: Dichloromethane ;  rt
1.2 Reagents: Chlorosuccinimide ;  1 h
Reference
Thiourea-Mediated Halogenation of Alcohols
Mohite, Amar R. ; et al, Journal of Organic Chemistry, 2020, 85(20), 12901-12911

Production Method 2

Reaction Conditions
1.1 Reagents: 2-Pyridinecarboximidic acid 2-methylhydrazide Catalysts: 1-Adamantanecarboxylic acid Solvents: Fluorobenzene ;  12 h, 80 °C
1.2 Reagents: Tosyl chloride ,  N,O-Bis(trimethylsilyl)acetamide Solvents: Fluorobenzene ;  3 h, 100 °C
Reference
Methyl Ketones as Alkyl Halide Surrogates: A Deacylative Halogenation Approach for Strategic Functional Group Conversions
Zhang, Zining; et al, Journal of the American Chemical Society, 2023, 145(38), 21096-21103

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 2 h, rt
1.2 Reagents: Water
1.3 Reagents: Cyanuric chloride Catalysts: Dimethylformamide Solvents: Ethyl acetate ;  6 h, 0 °C
1.4 Reagents: Water
Reference
Selective, Transition Metal-free 1,2-Diboration of Alkyl Halides, Tosylates, and Alcohols
Huang, Mingming ; et al, Chemistry - A European Journal, 2022, 28(24),

Production Method 4

Reaction Conditions
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Dichloromethane ;  10 min, 0 °C; 0.5 h, 0 °C; 4 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)2
Xia, Aiyou; et al, Organic Letters, 2018, 20(23), 7735-7739

2-chloro-2,3-dihydro-1H-indene Raw materials

2-chloro-2,3-dihydro-1H-indene Preparation Products

2-chloro-2,3-dihydro-1H-indene Suppliers

Amadis Chemical Company Limited
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(CAS:83094-62-6)2-chloro-2,3-dihydro-1H-indene
Order Number:A1053956
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:39
Price ($):310.0
Email:sales@amadischem.com

Additional information on 2-chloro-2,3-dihydro-1H-indene

Professional Introduction to 2-chloro-2,3-dihydro-1H-indene (CAS No. 83094-62-6)

2-chloro-2,3-dihydro-1H-indene is a significant compound in the realm of organic chemistry and pharmaceutical research, characterized by its unique structural and functional properties. This heterocyclic compound, identified by the chemical abstracts service number CAS No. 83094-62-6, has garnered considerable attention due to its versatile applications in synthetic chemistry and potential roles in drug development.

The molecular structure of 2-chloro-2,3-dihydro-1H-indene consists of a chlorinated indene ring system, which serves as a crucial scaffold for various chemical modifications. The presence of a chlorine substituent at the 2-position enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules. This feature has been exploited in numerous research studies aimed at developing novel pharmaceutical agents and materials.

In recent years, the compound has been extensively studied for its potential applications in medicinal chemistry. Researchers have explored its utility as a precursor in the synthesis of bioactive molecules, particularly those targeting neurological and inflammatory disorders. The indene core is known for its ability to interact with biological targets, which has prompted investigations into its derivatives as lead compounds for drug discovery.

One of the most compelling aspects of 2-chloro-2,3-dihydro-1H-indene is its role in facilitating cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. The chlorine atom at the 2-position allows for easy activation through palladium-catalyzed reactions, enabling the formation of carbon-carbon bonds with a wide range of substrates. This property has been leveraged in the development of novel methodologies for constructing complex molecular architectures.

The compound's significance extends beyond its synthetic utility; it has also been investigated for its pharmacological properties. Preliminary studies suggest that derivatives of 2-chloro-2,3-dihydro-1H-indene may exhibit anti-inflammatory and analgesic effects. These findings have sparked interest in further exploring its potential as a therapeutic agent, particularly in conditions where inflammation plays a prominent role.

The synthesis of 2-chloro-2,3-dihydro-1H-indene itself is an intricate process that requires careful optimization to ensure high yields and purity. Common synthetic routes involve the chlorination of indene precursors or cyclization reactions that introduce the necessary functional groups. Advances in catalytic systems and green chemistry principles have improved the efficiency and sustainability of these synthetic pathways, making it more feasible to produce larger quantities for research purposes.

The versatility of 2-chloro-2,3-dihydro-1H-indene as a building block has also been recognized in materials science. Researchers have explored its incorporation into polymers and coatings to enhance their thermal stability and mechanical properties. The chlorine substituent contributes to improved adhesion and durability, making it a promising candidate for industrial applications.

In conclusion, 2-chloro-2,3-dihydro-1H-indene (CAS No. 83094-62-6) is a multifaceted compound with broad implications in both pharmaceuticals and materials science. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and researchers seeking to develop innovative solutions to complex challenges. As our understanding of its properties continues to evolve, so too will its applications across various scientific disciplines.

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Amadis Chemical Company Limited
(CAS:83094-62-6)2-chloro-2,3-dihydro-1H-indene
A1053956
Purity:99%
Quantity:1g
Price ($):310.0
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